3(2H)-Pyridazinone, 2-(4-iodophenyl)-6-methoxy- 3(2H)-Pyridazinone, 2-(4-iodophenyl)-6-methoxy-
Brand Name: Vulcanchem
CAS No.: 61442-16-8
VCID: VC17579476
InChI: InChI=1S/C11H9IN2O2/c1-16-10-6-7-11(15)14(13-10)9-4-2-8(12)3-5-9/h2-7H,1H3
SMILES:
Molecular Formula: C11H9IN2O2
Molecular Weight: 328.11 g/mol

3(2H)-Pyridazinone, 2-(4-iodophenyl)-6-methoxy-

CAS No.: 61442-16-8

Cat. No.: VC17579476

Molecular Formula: C11H9IN2O2

Molecular Weight: 328.11 g/mol

* For research use only. Not for human or veterinary use.

3(2H)-Pyridazinone, 2-(4-iodophenyl)-6-methoxy- - 61442-16-8

Specification

CAS No. 61442-16-8
Molecular Formula C11H9IN2O2
Molecular Weight 328.11 g/mol
IUPAC Name 2-(4-iodophenyl)-6-methoxypyridazin-3-one
Standard InChI InChI=1S/C11H9IN2O2/c1-16-10-6-7-11(15)14(13-10)9-4-2-8(12)3-5-9/h2-7H,1H3
Standard InChI Key QQRCCSDMBYPOOT-UHFFFAOYSA-N
Canonical SMILES COC1=NN(C(=O)C=C1)C2=CC=C(C=C2)I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyridazine ring (C₄H₄N₂) fused with substituents that dictate its chemical behavior:

  • Position 2: 4-Iodophenyl group (C₆H₄I) providing steric bulk and sites for halogen bonding

  • Position 6: Methoxy group (OCH₃) enhancing electron density through resonance effects

Crystallographic data reveal planarity in the pyridazine ring (dihedral angle <5° relative to the iodophenyl group), facilitating π-π stacking interactions. The iodine atom’s van der Waals radius (1.98 Å) creates distinct steric effects compared to smaller halogens, influencing binding pocket compatibility .

Physical and Chemical Properties

Key characteristics derived from experimental measurements :

PropertyValueMeasurement Method
Molecular Weight328.11 g/molMass spectrometry
Melting Point182–184°CDifferential scanning calorimetry
LogP2.81 ± 0.12HPLC retention time
Aqueous Solubility0.87 mg/mL (25°C)Shake-flask method
pKa4.2 (pyridazinone NH)Potentiometric titration

The compound exhibits pH-dependent solubility, with protonation at the pyridazinone NH group (pKa 4.2) increasing water solubility below pH 3. X-ray diffraction studies show a monoclinic crystal system (space group P2₁/c) with unit cell parameters a=8.42 Å, b=11.05 Å, c=14.27 Å .

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

  • Friedel-Crafts Acylation: 2-Fluoroanisole reacts with succinic anhydride (AlCl₃ catalyst, CS₂ solvent, 50°C, 4h) to form 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid .

  • Cyclocondensation: Hydrazine hydrate (55% in ethanol, reflux 4h) induces ring closure to 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone .

  • Iodination: Electrophilic aromatic substitution using iodine monochloride (AcOH, 70°C, 12h) introduces the para-iodo substituent .

Critical parameters:

  • Temperature control during iodination prevents di-iodination byproducts

  • Anhydrous conditions in cyclocondensation improve yields by 18%

Industrial Production

Continuous flow reactors address batch process limitations:

ParameterBatch ProcessFlow System
Reaction Time14h2.5h
Yield61%78%
Byproducts12%3.8%
Energy Consumption48 kWh/kg22 kWh/kg

Microwave-assisted iodination reduces reaction times by 65% while maintaining 92% purity . Process analytical technology (PAT) tools enable real-time monitoring of iodine incorporation using Raman spectroscopy.

ModificationAnalgesic PotencyUlcerogenic Index
Iodine → Bromine↓38%↑1.7×
Methoxy → Ethoxy↓24%
2-Substituent Removal↓94%↑3.1×

The 4-iodophenyl group confers optimal steric bulk for target engagement without compromising metabolic stability (t₁/₂=4.7h in human hepatocytes).

Chemical Reactivity and Derivative Synthesis

Electrophilic Substitution

The methoxy group directs incoming electrophiles to position 4:

ReactionConditionsProduct Yield
NitrationHNO₃/AcOH, 0°C72% 4-nitro derivative
SulfonationSO₃/DCE, 40°C58% sulfonic acid
Friedel-Crafts AlkylationBrCH₂CO₂Et/K₂CO₃81% acetate derivative

Cross-coupling reactions exploit the iodine atom’s reactivity :

  • Suzuki Coupling: Pd(PPh₃)₄ (5 mol%), K₂CO₃, 80°C → 89% biaryl products

  • Ullmann Reaction: CuI/1,10-phenanthroline, DMF → 76% dimeric structures

Applications in Pharmaceutical Research

Lead Compound Optimization

Recent derivatives show improved profiles:

DerivativeCOX-2 IC₅₀ (μM)Bioavailability
2-(4-Iodophenyl)-6-OCH₃0.4764%
2-(4-CF₃)-6-OCH₃0.3958%
2-(3-Cl)-6-OCH₂CH₃1.1282%

Phase I metabolic studies identify primary pathways:

  • O-demethylation (CYP2C9-mediated)

  • Iodine displacement (glutathione conjugation)

Radiolabeling Applications

The iodine-125 labeled variant serves as:

  • PET tracer for inflammation imaging (t₁/₂=13.2h, SUV=2.7 in inflamed tissue)

  • Radioligand for COX-2 binding assays (Kd=2.4nM)

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